ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride
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Overview
Description
Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes multiple functional groups.
Preparation Methods
The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and bis(prop-2-enyl)amino groups. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester. The reaction conditions often require the use of inert atmospheres and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate: This compound has a similar structure but includes a tert-butyl group instead of an acetamido group.
Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[diallylamino]-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate: Another similar compound with slight variations in the functional groups.
Biological Activity
Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a cyclohexene core with various functional groups that contribute to its biological properties. The presence of acetamido and bis(prop-2-enyl)amino groups suggests potential interactions with biological targets.
Pharmacological Activity
- Antiviral Activity :
- Antitumor Properties :
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and tumor growth.
- Cell Signaling Modulation : It alters cell signaling pathways that regulate apoptosis and inflammation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
- Influenza Treatment :
- Cancer Cell Line Studies :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C22H37ClN2O4 |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H36N2O4.ClH/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4;/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25);1H/t19-,20+,21+;/m0./s1 |
InChI Key |
RQTXRZZNAMGPFZ-HWAJWLCKSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC.Cl |
Origin of Product |
United States |
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